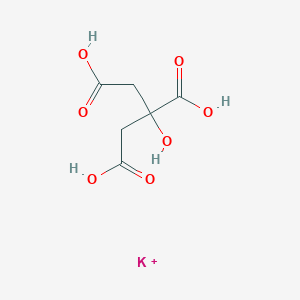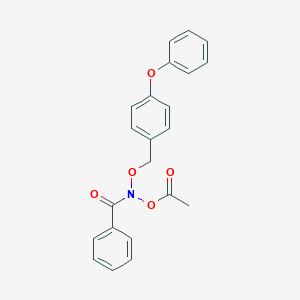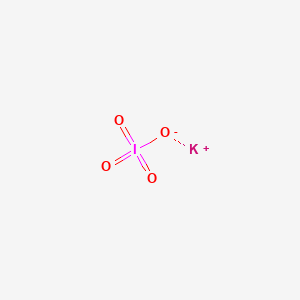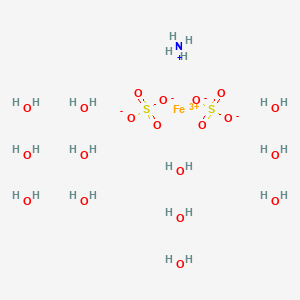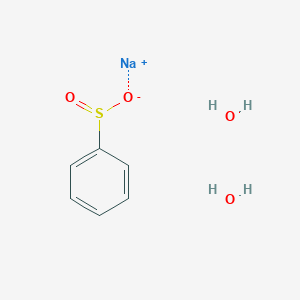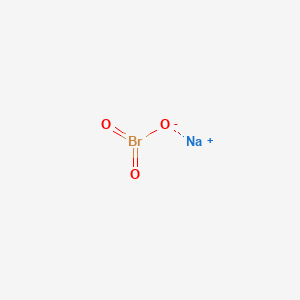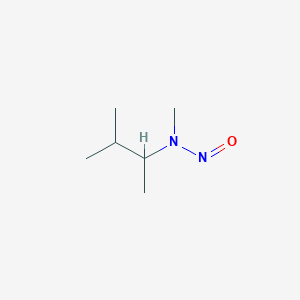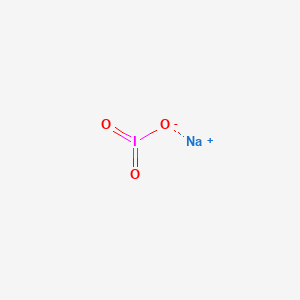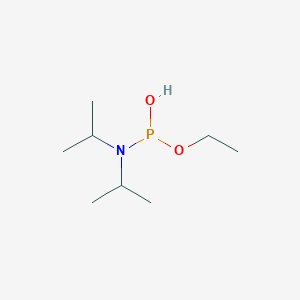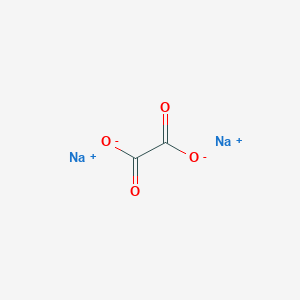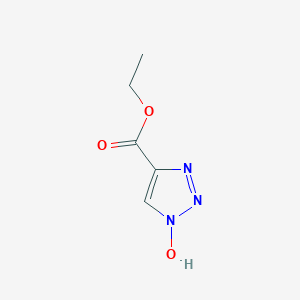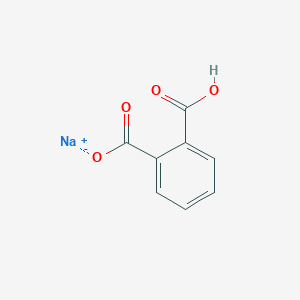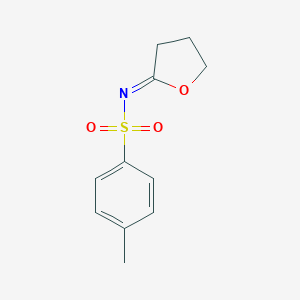
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFTS and is known for its ability to inhibit the activity of certain enzymes in biological systems. In
科学的研究の応用
DFTS has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of conditions such as glaucoma, epilepsy, and osteoporosis.
作用機序
The mechanism of action of DFTS involves the formation of a covalent bond between the sulfonamide group of DFTS and the zinc ion at the active site of carbonic anhydrase. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity.
生化学的および生理学的効果
The inhibition of carbonic anhydrase by DFTS has been shown to have various biochemical and physiological effects. For example, DFTS has been shown to reduce intraocular pressure in animal models of glaucoma, suggesting its potential as a treatment for this condition. Additionally, DFTS has been shown to inhibit bone resorption in vitro, suggesting its potential as a treatment for osteoporosis.
実験室実験の利点と制限
One advantage of using DFTS in lab experiments is its high potency as an enzyme inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. However, one limitation of using DFTS is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on DFTS. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of DFTS. Additionally, the potential therapeutic applications of DFTS in the treatment of glaucoma, epilepsy, and osteoporosis warrant further investigation. Finally, the use of DFTS as a tool for studying the role of carbonic anhydrase in various physiological processes could lead to a better understanding of the function of this enzyme in health and disease.
合成法
The synthesis of DFTS involves the reaction of toluene-4-sulfonyl chloride with dihydrofuran in the presence of a base such as triethylamine. This reaction results in the formation of N-dihydrofuran-2-ylidene-toluene-4-sulfonamide as a white solid with a melting point of approximately 160-162°C.
特性
CAS番号 |
139059-40-8 |
|---|---|
製品名 |
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide |
分子式 |
C11H13NO3S |
分子量 |
239.29 g/mol |
IUPAC名 |
(NZ)-4-methyl-N-(oxolan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(13,14)12-11-3-2-8-15-11/h4-7H,2-3,8H2,1H3/b12-11- |
InChIキー |
IKPKKRMXQBKPLD-QXMHVHEDSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCO2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
同義語 |
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



